molecular formula C6H2Br3Cl B1601005 1-Chloro-3,4,5-tribromobenzene CAS No. 3460-25-1

1-Chloro-3,4,5-tribromobenzene

Cat. No.: B1601005
CAS No.: 3460-25-1
M. Wt: 349.24 g/mol
InChI Key: LFFJEPXOSKOCRR-UHFFFAOYSA-N
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Description

1-Chloro-3,4,5-tribromobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of one chlorine atom and three bromine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3,4,5-tribromobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 1-chloro-3,4,5-trihydroxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3,4,5-tribromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce quinones or other oxidized derivatives.

Scientific Research Applications

1-Chloro-3,4,5-tribromobenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3,4,5-tribromobenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its action depend on the specific context in which the compound is used, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

1-Chloro-3,4,5-tribromobenzene can be compared with other halogenated benzenes, such as:

  • 1,2,3-Tribromobenzene
  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene

These compounds share similar structural features but differ in the positions of the halogen atoms. The unique arrangement of chlorine and bromine atoms in this compound gives it distinct chemical properties and reactivity compared to its isomers.

Properties

IUPAC Name

1,2,3-tribromo-5-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3Cl/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFJEPXOSKOCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504931
Record name 1,2,3-Tribromo-5-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-25-1
Record name 1,2,3-Tribromo-5-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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